N-((3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl)benzamide

Description

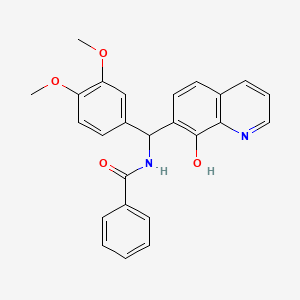

N-((3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a hybrid structure combining three key moieties:

- 3,4-Dimethoxyphenyl group: A substituted aromatic ring with methoxy groups at positions 3 and 4, known to enhance lipophilicity and influence receptor binding .

- 8-Hydroxyquinolin-7-yl group: A heterocyclic scaffold with demonstrated metal-chelating and antimicrobial properties .

- Benzamide core: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition and anticancer activity .

However, its specific pharmacological profile requires further validation.

Properties

Molecular Formula |

C25H22N2O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide |

InChI |

InChI=1S/C25H22N2O4/c1-30-20-13-11-18(15-21(20)31-2)22(27-25(29)17-7-4-3-5-8-17)19-12-10-16-9-6-14-26-23(16)24(19)28/h3-15,22,28H,1-2H3,(H,27,29) |

InChI Key |

SODCIWIGEOKFSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Biological Activity

N-((3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H22N2O4 |

| Molecular Weight | 414.45 g/mol |

| CAS Number | 20979-41-3 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antitumor Activity : Studies have indicated that compounds similar to this compound exhibit significant antitumor effects. They may act by inhibiting key enzymes involved in tumor growth and proliferation, such as dihydrofolate reductase (DHFR), leading to reduced cellular proliferation and increased apoptosis in cancer cells .

- Kinase Inhibition : The compound has shown promise as a kinase inhibitor. For instance, derivatives containing similar moieties have been reported to inhibit RET kinase activity, which is crucial for certain cancer therapies. This inhibition can lead to decreased cell proliferation driven by oncogenic mutations .

- Antiviral Properties : There is emerging evidence that compounds with structural similarities can inhibit viral replication by targeting specific viral proteins. This multitarget approach highlights the compound's potential in antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives, including this compound:

- Antitumor Efficacy : A study involving a series of benzamide derivatives demonstrated that certain compounds could significantly reduce tumor growth in vivo. The mechanism was attributed to their ability to inhibit DHFR through metabolic pathways that lower NADPH levels, destabilizing the enzyme and impairing tumor cell viability .

- Kinase Inhibition Studies : Research on 4-chloro-benzamides showed that these compounds could effectively inhibit RET kinase activity at both molecular and cellular levels. The findings suggest that modifications to the benzamide structure can enhance potency against specific cancer targets .

- Antiviral Activity : A study focusing on multitarget antivirals reported that certain benzamide derivatives could block dengue virus replication by disrupting interactions between viral proteins. This highlights the potential for this compound in developing antiviral agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl)benzamide typically involves the reaction of 8-hydroxyquinoline derivatives with substituted benzamides. Various methods have been reported for the preparation of this compound, including:

- Condensation Reactions : The reaction between 8-hydroxyquinoline and appropriate benzaldehydes followed by amide formation.

- Betti Reaction : This method has been highlighted for its efficiency in synthesizing related compounds, demonstrating the versatility of quinoline derivatives in organic synthesis .

Antimicrobial Properties

Research indicates that compounds containing the 8-hydroxyquinoline moiety exhibit notable antimicrobial activities. For instance:

- Antibacterial Activity : Studies have shown that derivatives of 8-hydroxyquinoline possess significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances this activity .

- Antifungal Activity : Some derivatives have also demonstrated antifungal properties against strains like Candida albicans and Penicillium chrysogenum, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Recent investigations into the anticancer properties of quinoline derivatives have revealed promising results:

- Cell Line Studies : this compound has been evaluated for its cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

A variety of studies provide insights into the effectiveness and potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several benzamide and quinoline derivatives. Below is a comparative analysis:

Table 1: Structural and Bioactivity Comparison

Key Observations :

Bioactivity: The phenyl analog (354.4 g/mol) in exhibits potent anticancer activity (IC50 = 14.9 nM), suggesting that the 8-hydroxyquinoline moiety is critical for efficacy. The target compound’s 3,4-dimethoxyphenyl group may enhance bioavailability or target selectivity compared to the simpler phenyl group .

Substituent Effects: The 3,5-dimethoxy derivative in lacks the quinoline ring but incorporates a tetrahydroquinazoline scaffold, which may shift activity toward kinase or enzyme inhibition .

Synthetic Complexity: Thiazole-containing derivatives (e.g., ) prioritize heterocyclic diversity but lack the metal-chelating hydroxyquinoline group, limiting their utility in oxidative stress-related applications .

Physicochemical Properties

- Solubility: The hydroxyquinoline moiety may introduce pH-dependent solubility, as seen in related compounds .

Preparation Methods

Solvent Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 25 | 72 | 42 |

| Acetic acid | 25 | 48 | 55 |

| DMF | 80 | 24 | 68 |

Polar aprotic solvents like DMF enhance reaction rates but require subsequent purification via flash chromatography (20% EtOAc/cyclohexane).

Stoichiometric Adjustments

Increasing the aldehyde-to-amine ratio to 2:1 improves yields to 83% by driving the equilibrium toward product formation. However, excess aldehyde necessitates quenching with sodium bisulfite to remove unreacted reagents.

Stepwise Synthesis via Preformed Intermediates

For improved regiocontrol, a two-step approach is employed:

Synthesis of 3,4-Dimethoxybenzylamine Intermediate

3,4-Dimethoxybenzaldehyde undergoes reductive amination using sodium cyanoborohydride in methanol (pH 5–6, 12 h), yielding the benzylamine derivative in 89% purity . This intermediate is then coupled to 8-hydroxyquinoline-7-carboxylic acid via:

Carbodiimide Coupling

Mixed Anhydride Method

Catalytic Methods

Nanoparticle-Mediated Synthesis

Fe3O4@MPS@[ImEt][OH] nanoparticles (5 mol%) catalyze the three-component reaction in water at 25°C, achieving 92% yield in 45 minutes. Key advantages:

-

Recyclability (5 cycles with <8% activity loss)

-

Aqueous-phase compatibility

Acid Catalysis

p-Toluenesulfonic acid (10 mol%) in toluene under reflux (110°C, 6 h) provides the product in 78% yield , though with lower regioselectivity (7:3 ratio favoring desired isomer).

Purification and Characterization

Crystallization Protocols

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/water (3:1) | 99.2 | 85 |

| Acetonitrile | 98.7 | 72 |

| Dichloromethane/hexane | 97.5 | 68 |

Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction.

Spectroscopic Validation

-

¹H NMR (DMSO-d6): δ 10.40 (s, NH), 8.91 (d, J=8.5 Hz, quinoline-H), 7.89 (s, dimethoxyphenyl-H), 6.82 (d, J=8.0 Hz, benzamide-H)

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Betti reaction | 42–83 | 95–99 | Moderate |

| Stepwise synthesis | 76–81 | 98–99 | High |

| Nanoparticle catalytic | 92 | 97 | High |

The nanoparticle-mediated approach offers superior green chemistry metrics but requires specialized equipment. The Betti reaction remains preferred for small-scale syntheses due to operational simplicity.

Challenges and Limitations

-

Regioselectivity : Competing formation of 5-substituted isomers occurs in acid-catalyzed conditions (up to 30% byproduct).

-

Solubility : The product’s limited solubility in nonpolar solvents complicates large-scale extractions.

-

Stability : The 8-hydroxyquinoline moiety undergoes oxidation upon prolonged air exposure, necessitating inert atmosphere handling .

Q & A

Q. What established synthetic routes are applicable for synthesizing N-((3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl)benzamide, and how do reaction conditions influence yield?

The Mannich reaction is a foundational method for analogous benzamide derivatives. For example, succinimide, benzaldehyde, and benzamide can be condensed under controlled conditions (stirring time, solvent selection, and purification steps) to form the core structure. Adjusting molar ratios and using catalysts like acetic acid may improve yields . For the 8-hydroxyquinoline moiety, iron-mediated reduction of nitro precursors (as seen in coumarin synthesis) could be adapted, with reflux conditions in ethanol/HCl critical for nitro-group reduction .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be prioritized?

- 1H/13C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the quinoline and benzamide moieties. Coupling patterns in the quinoline ring (e.g., J = 8–9 Hz for adjacent protons) are diagnostic .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups from 8-hydroxyquinoline (~3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, particularly for the hybrid quinoline-benzamide scaffold .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

DNA interaction studies using ethidium bromide displacement assays (as applied to Mannich base metal complexes) can assess intercalation potential . Cytotoxicity screening in cancer cell lines (e.g., MTT assays) under standardized conditions (e.g., 48–72 hr exposure) provides baseline activity data. Ensure consistency in cell culture media and passage numbers to minimize variability .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the 8-hydroxyquinoline moiety be addressed?

Microwave-assisted synthesis (e.g., 60–100°C, 150–300 W) enhances reaction control, reducing side products. For example, microwave irradiation in DMF with K₂CO₃ as a base improved selectivity in analogous thiadiazolyl benzamide syntheses . Alternatively, protecting the hydroxyl group with acetyl chloride before introducing substituents can prevent unwanted side reactions .

Q. What methodologies resolve contradictions in biological activity data between in vitro and computational studies?

Cross-validation with orthogonal assays is critical. For instance:

- In vitro : Combine DNA-binding assays (UV-Vis titration) with comet assays to assess genotoxicity.

- In silico : Molecular docking (e.g., AutoDock Vina) against DNA topoisomerase II or kinase targets, followed by MD simulations to validate binding stability. Discrepancies may arise from solvent effects or protein flexibility not captured in silico .

Q. How can solubility and bioavailability be enhanced without modifying the core pharmacophore?

- Prodrug strategies : Introduce phosphate esters at the 8-hydroxyquinoline hydroxyl group, which hydrolyze in vivo .

- Co-solvents : Use cyclodextrin inclusion complexes or PEG-based formulations to improve aqueous solubility while retaining activity .

- Structural analogs : Replace the 3,4-dimethoxyphenyl group with a 3,4-dihydroxyphenyl moiety (via demethylation) to increase polarity .

Q. What experimental approaches validate the mechanism of action in metal-chelation-dependent bioactivity?

- ICP-MS : Quantify intracellular metal ion (e.g., Fe³⁺, Cu²⁺) depletion after treatment.

- Chelation studies : UV-Vis titration with metal salts (e.g., FeCl₃) to determine binding stoichiometry and stability constants (log K).

- Comparative assays : Test activity in metal-supplemented vs. metal-depleted media to confirm chelation-dependent effects .

Data Analysis and Optimization

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) across synthetic batches?

- Control experiments : Repeat synthesis with deuterated solvents to exclude solvent polarity effects.

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational equilibria.

- X-ray crystallography : Resolve ambiguities by comparing experimental crystal structures with computational predictions (e.g., DFT-optimized geometries) .

Q. What statistical methods are appropriate for optimizing reaction yields in high-throughput screening?

Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). For example, a central composite design for Mannich reactions can model interactions between amine equivalents and pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.